2-(Pyrimidin-5-yl)ethanamine

Description

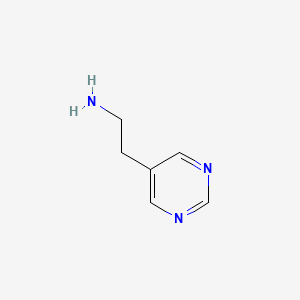

2-(Pyrimidin-5-yl)ethanamine is a heterocyclic amine featuring a pyrimidine ring substituted at the 5-position with an ethylamine group. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the 1- and 3-positions, known for their roles in nucleic acids, vitamins (e.g., thiamine), and pharmaceuticals . Commercial data indicate its availability in high purity (≥95%) from suppliers such as Crysdot and AK Scientific, with prices ranging from $418.00/20 mg to $2895.20/5 g .

Properties

IUPAC Name |

2-pyrimidin-5-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDUEURFEGZGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650620 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856973-36-9 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-5-yl)ethanamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the nucleophilic substitution of a halogenated pyrimidine with ethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or ureas.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon or platinum oxide.

Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or isocyanates.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Amides, sulfonamides, or ureas.

Scientific Research Applications

2-(Pyrimidin-5-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Several pyrimidine-based ethanamine derivatives exist, differing in substituent positions, functional groups, and stereochemistry. Key analogues include:

*Molecular weights estimated based on structural similarity to 1-(Pyrimidin-5-yl)ethanamine .

Comparative Analysis of Physicochemical Properties

Substituent Position :

- Pyrimidin-5-yl derivatives (e.g., this compound) exhibit distinct electronic properties compared to 4- or 2-position isomers due to nitrogen atom orientation. The 5-position may enhance π-stacking interactions in biological systems .

- The 4-position isomer (2-(Pyrimidin-4-yl)ethan-1-amine) likely has reduced solubility due to altered hydrogen-bonding capacity .

- The morpholino group in 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine introduces basicity and water solubility, favoring pharmacokinetic profiles .

Biological Activity

2-(Pyrimidin-5-yl)ethanamine, a compound featuring a pyrimidine ring, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism involves interaction with specific molecular targets within microbial cells.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| K. pneumoniae | 64 µg/mL |

| A. baumannii | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer activity . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including MDA-MB-453 and HCT-116.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on MDA-MB-453 cells, the following results were obtained:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

The half-maximal inhibitory concentration (IC50) for this cell line was determined to be approximately 40 µM , indicating moderate efficacy against these cancer cells .

Other Therapeutic Potentials

In addition to its antimicrobial and anticancer properties, this compound has been explored for its potential as an anti-Alzheimer’s agent . Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's disease.

AChE Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| Galantamine | 4.82 |

| This compound | 20.15 |

This suggests that the compound may have a role in cognitive enhancement or neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrimidine ring can significantly alter their potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : Introduction of electron-donating groups at specific positions enhances anticancer activity.

- Ring Modifications : Altering the pyrimidine ring to include other heterocycles can improve selectivity against certain cancer types.

- Analog Development : Developing analogs of this compound has yielded compounds with enhanced potency and reduced toxicity.

These insights can guide future research in synthesizing more effective derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.